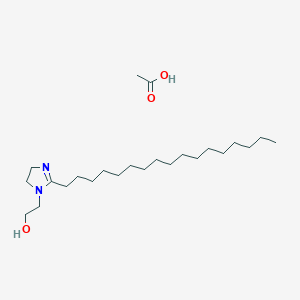
2-(carboxymethyl)oxirane-2,3-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H6O7 It is known for its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and three carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)oxirane-2,3-dicarboxylic acid typically involves the epoxidation of maleic acid derivatives. One common method is the reaction of maleic anhydride with hydrogen peroxide in the presence of a catalyst, such as tungstic acid, to form the oxirane ring. The reaction conditions usually involve a temperature range of 0-25°C and a pH of around 7-8 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(carboxymethyl)oxirane-2,3-dicarboxylic acid involves its ability to react with various nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in various chemical and biological processes, where the compound can act as an intermediate or a catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane-2,3-dicarboxylic acid: Similar structure but lacks the carboxymethyl group.
2,3-epoxysuccinic acid: Another epoxide with similar reactivity but different substituents.
2,3-quinoline dicarboxylic acid: Contains a quinoline ring instead of an oxirane ring
Uniqueness
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid is unique due to its combination of an oxirane ring and three carboxylic acid groups. This structure imparts distinct reactivity and makes it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C6H6O7 |
|---|---|
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-2(8)1-6(5(11)12)3(13-6)4(9)10/h3H,1H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
NEDLLNIZNWRDMG-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C1(C(O1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



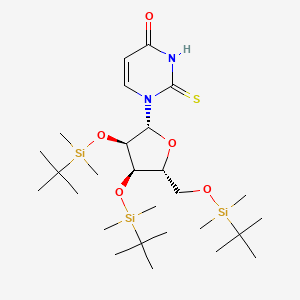
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)


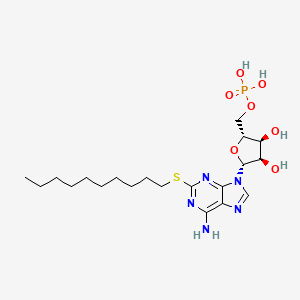
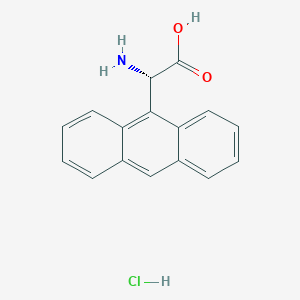
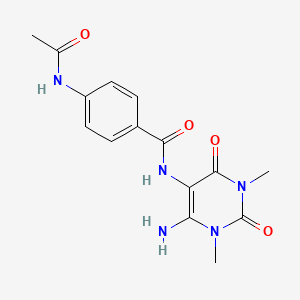
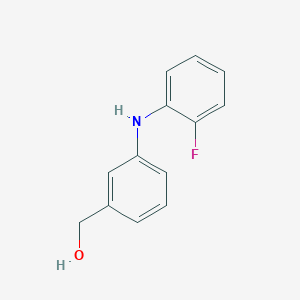
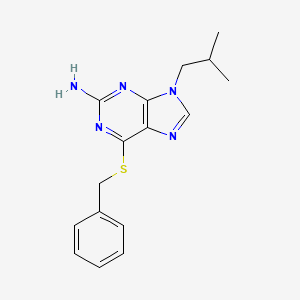
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)
![4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide](/img/structure/B12940433.png)
